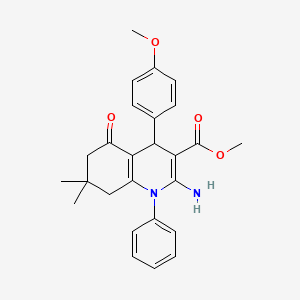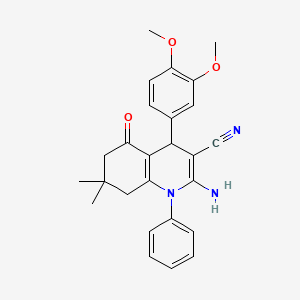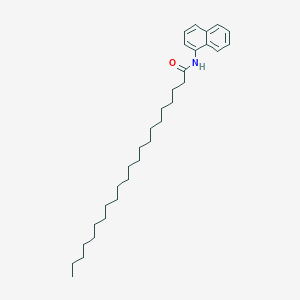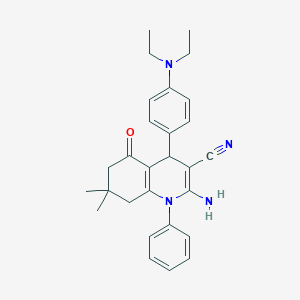![molecular formula C24H26BrN7O4 B11533035 4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazine ring: This can be achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the bromo-methylphenyl group: This step involves the substitution reaction using 2-bromo-4-methylphenylamine.
Attachment of the morpholine ring: This is done through nucleophilic substitution reactions.
Formation of the hydrazone linkage: This involves the reaction of the triazine derivative with hydrazine.
Esterification: The final step involves the esterification of the methoxyphenyl group with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially leading to the formation of amines or hydrazines.
Substitution: The bromo group in the bromo-methylphenyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines or hydrazines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Isopropyl benzoate
Uniqueness
What sets 4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE apart from these similar compounds is its complex structure, which includes multiple functional groups such as the triazine ring, morpholine ring, and hydrazone linkage
属性
分子式 |
C24H26BrN7O4 |
|---|---|
分子量 |
556.4 g/mol |
IUPAC 名称 |
[4-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H26BrN7O4/c1-15-4-6-19(18(25)12-15)27-22-28-23(30-24(29-22)32-8-10-35-11-9-32)31-26-14-17-5-7-20(36-16(2)33)21(13-17)34-3/h4-7,12-14H,8-11H2,1-3H3,(H2,27,28,29,30,31)/b26-14+ |
InChI 键 |
SHCGPQSNABGSNN-VULFUBBASA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)OC(=O)C)OC)Br |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC(=O)C)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-1-(morpholin-4-ylmethyl)-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532956.png)
![4-bromo-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11532960.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(2,4,6-trimethylphenyl)propanamide]](/img/structure/B11532971.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11532974.png)


![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11533004.png)
![(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11533006.png)
![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)


![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533032.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
